molecular formula C10H14FNO B2978847 1-(4-fluorophenyl)-2-methoxy-N-methylethanamine CAS No. 1248482-98-5

1-(4-fluorophenyl)-2-methoxy-N-methylethanamine

Cat. No.: B2978847
CAS No.: 1248482-98-5
M. Wt: 183.226
InChI Key: QLRKJFKCZOWBOM-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-methoxy-N-methylethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom on the phenyl ring, a methoxy group, and a methylethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-methoxy-N-methylethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Nitration and Reduction: The starting material, 4-fluoroacetophenone, undergoes nitration to form 4-fluoro-2-nitroacetophenone. This intermediate is then reduced to 4-fluoro-2-aminoacetophenone.

    Methoxylation: The amino group is then protected, and the compound undergoes methoxylation to introduce the methoxy group, forming 1-(4-fluorophenyl)-2-methoxyacetophenone.

    Reductive Amination: The final step involves reductive amination with methylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-methoxy-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-2-methoxyacetophenone, while reduction can produce various amines or alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-2-methoxy-N-methylethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-methoxy-N-methylethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

    1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1H)-ylidene)ethanone: A compound used in the synthesis of bicyclic pyrrole derivatives.

Uniqueness

1-(4-fluorophenyl)-2-methoxy-N-methylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and fluorine atom contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-methoxy-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12-10(7-13-2)8-3-5-9(11)6-4-8/h3-6,10,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRKJFKCZOWBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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